(4,6-dimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol
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Overview
Description
(4,6-dimethyl-3-oxabicyclo[331]non-6-en-1-yl)methanol is a bicyclic organic compound with a unique structure that includes an oxabicyclo ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-dimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol typically involves the formation of the oxabicyclo ring system followed by the introduction of the methanol group. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. Subsequent functionalization steps introduce the hydroxyl group at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. Purification steps such as distillation or chromatography are often employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(4,6-dimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
(4,6-dimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4,6-dimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The bicyclic structure may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(4,6,8,9-Tetramethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate: This compound has a similar bicyclic structure but with additional methyl groups and an acetate functional group.
(9-Oxabicyclo[3.3.1]non-6-en-3-yl)methanol: Another related compound with a different substitution pattern on the bicyclic ring.
Uniqueness
(4,6-dimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol is unique due to its specific substitution pattern and the presence of the hydroxyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(4,6-dimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-8-3-4-11(6-12)5-10(8)9(2)13-7-11/h3,9-10,12H,4-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPNHVABJLLNRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(CC=C2C)(CO1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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